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molecular formula C13H18O5 B3039592 2-(3,4,5-trimethoxyphenyl)butanoic Acid CAS No. 1212160-00-3

2-(3,4,5-trimethoxyphenyl)butanoic Acid

Cat. No. B3039592
M. Wt: 254.28 g/mol
InChI Key: WBULUDGUWZFLMO-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09024028B2

Procedure details

A 20 L reactor was purged with nitrogen and 3,4,5-trimethoxyphenylacetic acid (1000 g, 4.42 moles) added followed by THF (4000 mL). The suspension was stirred until all acid was dissolved. The resulting solution was then cooled to −25° C. and a 1.0 M THF solution of sodium bis(trimethylsilyl)amide added via cannula over a period of 1 hour in 2 batches of 500 mL each (10.0 moles total) and the mixture stirred for a further 30 minutes. The temperature of the reaction mixture was not allowed to rise above −15° C. during the course of addition. The resulting cream colored colloidal solution was treated at −25° C. with ethyl iodide (424 mL, 5.30 moles) via cannula over a 1 hour period. (A heat kick of 5° C. may be observed for the initial addition of 50 mL of ethyl iodide. If this occurs, the temperature was adjusted to −25° C. and ethyl iodide addition continued.) The solution was allowed to stir at −25° C. for 2 hours as the colloidal solution slowly changes to a homogeneous brown solution. The brown solution was then allowed to warm to room temperature and stirred overnight. After this time the reaction mixture was quenched, with constant stirring, with water (1500 mL) and allowed to stir for a further 1.5 hours. The organic and aqueous layers were allowed to then separate and the organic layer removed and extracted with water (2×1000 mL). All aqueous solutions were combined and acidified to pH 2 by the addition of a 2N HCl solution (3500 mL) and the solution extracted in batches of ˜400 mL with an roughly equivalent volume of EtOAc (6000 mL total). The combined organic extracts were washed with brine (2×1500 mL) and reduced to a volume of 2000 mL on a rotary evaporator at which time a brown crystalline solid began to precipitate. The solution was allowed to cool and the solid material was filtered, washed with a 1:1 EtOAc:hexanes solution, and the cream colored solids left in a vacuum oven at 40° C. overnight for a first crop of product, AP14900, (582.8 g). The filtrate was further evaporated and two additional crops (166.2 and 158.1 g) were obtained (907.05 g total, 80.6%).
Quantity
1000 g
Type
reactant
Reaction Step One
Quantity
424 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
4000 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:13][C:14]([OH:16])=[O:15])[CH:6]=[C:7]([O:11][CH3:12])[C:8]=1[O:9][CH3:10].C[Si]([N-][Si](C)(C)C)(C)C.[Na+].[CH2:27](I)[CH3:28]>C1COCC1>[CH3:12][O:11][C:7]1[CH:6]=[C:5]([CH:13]([CH2:27][CH3:28])[C:14]([OH:16])=[O:15])[CH:4]=[C:3]([O:2][CH3:1])[C:8]=1[O:9][CH3:10] |f:1.2|

Inputs

Step One
Name
Quantity
1000 g
Type
reactant
Smiles
COC=1C=C(C=C(C1OC)OC)CC(=O)O
Step Two
Name
Quantity
424 mL
Type
reactant
Smiles
C(C)I
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)I
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)I
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Quantity
4000 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-25 °C
Stirring
Type
CUSTOM
Details
The suspension was stirred until all acid
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved
STIRRING
Type
STIRRING
Details
the mixture stirred for a further 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
to rise above −15° C. during the course of addition
CUSTOM
Type
CUSTOM
Details
A heat kick of 5° C.
CUSTOM
Type
CUSTOM
Details
was adjusted to −25° C.
STIRRING
Type
STIRRING
Details
to stir at −25° C. for 2 hours as the colloidal solution
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
After this time the reaction mixture was quenched, with constant stirring, with water (1500 mL)
STIRRING
Type
STIRRING
Details
to stir for a further 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
to then separate
CUSTOM
Type
CUSTOM
Details
the organic layer removed
EXTRACTION
Type
EXTRACTION
Details
extracted with water (2×1000 mL)
ADDITION
Type
ADDITION
Details
acidified to pH 2 by the addition of a 2N HCl solution (3500 mL)
EXTRACTION
Type
EXTRACTION
Details
the solution extracted in batches of ˜400 mL with an roughly equivalent volume of EtOAc (6000 mL total)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine (2×1500 mL)
CUSTOM
Type
CUSTOM
Details
reduced to a volume of 2000 mL on a rotary evaporator at which time a brown crystalline solid
CUSTOM
Type
CUSTOM
Details
to precipitate
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
the solid material was filtered
WASH
Type
WASH
Details
washed with a 1:1 EtOAc
CUSTOM
Type
CUSTOM
Details
The filtrate was further evaporated
CUSTOM
Type
CUSTOM
Details
two additional crops (166.2 and 158.1 g) were obtained (907.05 g total, 80.6%)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
COC=1C=C(C=C(C1OC)OC)C(C(=O)O)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09024028B2

Procedure details

A 20 L reactor was purged with nitrogen and 3,4,5-trimethoxyphenylacetic acid (1000 g, 4.42 moles) added followed by THF (4000 mL). The suspension was stirred until all acid was dissolved. The resulting solution was then cooled to −25° C. and a 1.0 M THF solution of sodium bis(trimethylsilyl)amide added via cannula over a period of 1 hour in 2 batches of 500 mL each (10.0 moles total) and the mixture stirred for a further 30 minutes. The temperature of the reaction mixture was not allowed to rise above −15° C. during the course of addition. The resulting cream colored colloidal solution was treated at −25° C. with ethyl iodide (424 mL, 5.30 moles) via cannula over a 1 hour period. (A heat kick of 5° C. may be observed for the initial addition of 50 mL of ethyl iodide. If this occurs, the temperature was adjusted to −25° C. and ethyl iodide addition continued.) The solution was allowed to stir at −25° C. for 2 hours as the colloidal solution slowly changes to a homogeneous brown solution. The brown solution was then allowed to warm to room temperature and stirred overnight. After this time the reaction mixture was quenched, with constant stirring, with water (1500 mL) and allowed to stir for a further 1.5 hours. The organic and aqueous layers were allowed to then separate and the organic layer removed and extracted with water (2×1000 mL). All aqueous solutions were combined and acidified to pH 2 by the addition of a 2N HCl solution (3500 mL) and the solution extracted in batches of ˜400 mL with an roughly equivalent volume of EtOAc (6000 mL total). The combined organic extracts were washed with brine (2×1500 mL) and reduced to a volume of 2000 mL on a rotary evaporator at which time a brown crystalline solid began to precipitate. The solution was allowed to cool and the solid material was filtered, washed with a 1:1 EtOAc:hexanes solution, and the cream colored solids left in a vacuum oven at 40° C. overnight for a first crop of product, AP14900, (582.8 g). The filtrate was further evaporated and two additional crops (166.2 and 158.1 g) were obtained (907.05 g total, 80.6%).
Quantity
1000 g
Type
reactant
Reaction Step One
Quantity
424 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
4000 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:13][C:14]([OH:16])=[O:15])[CH:6]=[C:7]([O:11][CH3:12])[C:8]=1[O:9][CH3:10].C[Si]([N-][Si](C)(C)C)(C)C.[Na+].[CH2:27](I)[CH3:28]>C1COCC1>[CH3:12][O:11][C:7]1[CH:6]=[C:5]([CH:13]([CH2:27][CH3:28])[C:14]([OH:16])=[O:15])[CH:4]=[C:3]([O:2][CH3:1])[C:8]=1[O:9][CH3:10] |f:1.2|

Inputs

Step One
Name
Quantity
1000 g
Type
reactant
Smiles
COC=1C=C(C=C(C1OC)OC)CC(=O)O
Step Two
Name
Quantity
424 mL
Type
reactant
Smiles
C(C)I
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)I
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)I
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Quantity
4000 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-25 °C
Stirring
Type
CUSTOM
Details
The suspension was stirred until all acid
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved
STIRRING
Type
STIRRING
Details
the mixture stirred for a further 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
to rise above −15° C. during the course of addition
CUSTOM
Type
CUSTOM
Details
A heat kick of 5° C.
CUSTOM
Type
CUSTOM
Details
was adjusted to −25° C.
STIRRING
Type
STIRRING
Details
to stir at −25° C. for 2 hours as the colloidal solution
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
After this time the reaction mixture was quenched, with constant stirring, with water (1500 mL)
STIRRING
Type
STIRRING
Details
to stir for a further 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
to then separate
CUSTOM
Type
CUSTOM
Details
the organic layer removed
EXTRACTION
Type
EXTRACTION
Details
extracted with water (2×1000 mL)
ADDITION
Type
ADDITION
Details
acidified to pH 2 by the addition of a 2N HCl solution (3500 mL)
EXTRACTION
Type
EXTRACTION
Details
the solution extracted in batches of ˜400 mL with an roughly equivalent volume of EtOAc (6000 mL total)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine (2×1500 mL)
CUSTOM
Type
CUSTOM
Details
reduced to a volume of 2000 mL on a rotary evaporator at which time a brown crystalline solid
CUSTOM
Type
CUSTOM
Details
to precipitate
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
the solid material was filtered
WASH
Type
WASH
Details
washed with a 1:1 EtOAc
CUSTOM
Type
CUSTOM
Details
The filtrate was further evaporated
CUSTOM
Type
CUSTOM
Details
two additional crops (166.2 and 158.1 g) were obtained (907.05 g total, 80.6%)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
COC=1C=C(C=C(C1OC)OC)C(C(=O)O)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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